molecular formula C24H21N5O3S B11488723 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide

Cat. No.: B11488723
M. Wt: 459.5 g/mol
InChI Key: RVHDVBRHZNDTCI-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids and other functional groups. This compound is of interest due to its potential biological activities and its role in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be synthesized using benzyl halides and sodium azide. The reaction proceeds under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Next, the sulfanyl group is introduced by reacting the tetrazole derivative with a thiol compound under basic conditions. The final step involves the coupling of the tetrazole-thiol intermediate with the acetamide derivative, which is synthesized separately. This step usually requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Pd/C, hydrogen gas

    Coupling Reagents: DCC, DMAP

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as mitogen-activated protein kinase 1 (MEK-1), which plays a crucial role in cell signaling pathways related to cancer . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as a therapeutic agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-benzyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C24H21N5O3S/c30-21-12-11-19(23(32)18-9-5-2-6-10-18)13-20(21)14-25-22(31)16-33-24-26-27-28-29(24)15-17-7-3-1-4-8-17/h1-13,30H,14-16H2,(H,25,31)

InChI Key

RVHDVBRHZNDTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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